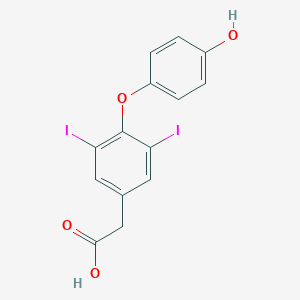

3,5-Diiodothyroacetic acid

Description

Properties

IUPAC Name |

2-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10I2O4/c15-11-5-8(7-13(18)19)6-12(16)14(11)20-10-3-1-9(17)2-4-10/h1-6,17H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJBNMLZBHFYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10I2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151121 | |

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-40-4 | |

| Record name | 3,5-Diiodothyroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1155-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Signaling of 3,5-Diiodothyroacetic Acid (DIANA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodothyroacetic acid (DIANA) is a thyroid hormone analog that has garnered interest within the scientific community for its potential therapeutic applications. As a metabolite of 3,5-diiodothyronine (B1216456) (T2), DIANA is implicated in the intricate signaling cascades regulated by thyroid hormones. This technical guide provides a comprehensive overview of the known synthesis pathways of DIANA and delves into its molecular signaling mechanisms, offering valuable insights for researchers in endocrinology and drug development.

Synthesis of this compound

The chemical synthesis of this compound can be approached through multiple routes, primarily involving the modification of thyroid hormone precursors. While a definitive, widely cited, single-step synthesis is not prominently available in the literature, the preparation of DIANA can be inferred from established methods for analogous compounds. One of the key early syntheses was reported by Ziegler and Marr, though detailed experimental data from this specific work is not readily accessible in modern databases. However, based on the synthesis of related thyroacetic acid analogs and the metabolic pathways, a plausible synthetic approach involves the oxidative deamination of 3,5-diiodothyronine.

Postulated Chemical Synthesis Pathway

A feasible chemical synthesis of DIANA can be conceptualized starting from 3,5-diiodothyronine (T2). This transformation mirrors the metabolic conversion and can be achieved through chemical oxidation.

Reaction Scheme:

3,5-Diiodothyronine → this compound

This conversion involves the replacement of the amino group in the alanine (B10760859) side chain of T2 with a carboxylic acid group. This can be accomplished using a variety of oxidizing agents.

Experimental Workflow for Postulated Synthesis

Caption: Postulated chemical synthesis workflow for this compound.

Quantitative Data from Analogous Syntheses

While specific yields for a direct, optimized synthesis of DIANA are not widely published, data from the synthesis of structurally similar thyroacetic acid analogs can provide an estimate of expected efficiency.

| Precursor | Product | Reagents and Conditions | Yield (%) | Reference |

| 3,5-Diiodotyrosine | 3,5-Diiodo-4-hydroxyphenylpyruvic acid | L-amino acid oxidase, catalase | - | [Endocrinology] |

| 3,5,3'-Triiodothyronine | 3,5,3'-Triiodothyroacetic acid | Not specified | - | [J. Clin. Invest.] |

Note: The yields for these transformations are often not reported in metabolic studies, as the focus is on identification and pathway elucidation rather than synthetic optimization.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol for the synthesis of DIANA based on the oxidative deamination of 3,5-diiodothyronine. This protocol is for illustrative purposes and would require optimization.

Objective: To synthesize this compound from 3,5-diiodothyronine.

Materials:

-

3,5-Diiodothyronine (T2)

-

Strong oxidizing agent (e.g., potassium permanganate, chromium trioxide)

-

Sulfuric acid (concentrated)

-

Sodium bisulfite

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Dissolution: Dissolve a known quantity of 3,5-diiodothyronine in a suitable acidic solvent, such as aqueous sulfuric acid, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Oxidation: Slowly add a solution of the oxidizing agent dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess oxidizing agent by the slow addition of a reducing agent, such as sodium bisulfite solution, until the characteristic color of the oxidant disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent, such as diethyl ether. Repeat the extraction process three times.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system to obtain the final product.

-

Characterization: Confirm the identity and purity of the synthesized DIANA using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Signaling Pathway of this compound

This compound, as a thyroid hormone analog, is believed to exert its biological effects primarily through interaction with thyroid hormone receptors (TRs). The signaling cascade initiated by DIANA is likely to be similar to that of its metabolic precursor, 3,5-diiodothyronine (T2).

Interaction with Thyroid Hormone Receptors

Thyroid hormones regulate gene expression by binding to TRs, which are members of the nuclear receptor superfamily. There are two major isoforms of TR, TRα and TRβ, which are encoded by separate genes. The β-isoform, particularly TRβ1, is highly expressed in the liver, a key target tissue for thyroid hormone action.

Studies have shown that 3,5-diiodothyronine (T2) can bind to and activate the human thyroid hormone receptor β1 (TRβ1).[1][2] This interaction is crucial for mediating the metabolic effects of T2. Given the structural similarity, it is highly probable that DIANA also functions as a ligand for TRβ1, thereby influencing the transcription of target genes.

Signaling Pathway of DIANA via TRβ1

Caption: Proposed signaling pathway of this compound via the TRβ1 receptor.

Downstream Metabolic Effects

The activation of TRβ1 by DIANA is expected to trigger a cascade of events leading to changes in the expression of genes involved in various metabolic processes. The downstream effects are likely to be similar to those observed for T2 and other thyromimetic compounds, which include:

-

Increased Metabolic Rate: Stimulation of cellular respiration and energy expenditure.

-

Lipid Metabolism: Regulation of genes involved in fatty acid synthesis and oxidation.

-

Glucose Homeostasis: Modulation of genes related to gluconeogenesis and glucose uptake.

Conclusion

This compound represents a molecule of significant interest in the field of thyroid hormone research. While a standardized, detailed chemical synthesis protocol remains to be fully elucidated and widely published, its preparation can be logically inferred from established chemical transformations of related thyroid hormone analogs. The primary mechanism of action for DIANA is believed to be through the activation of the thyroid hormone receptor β1, leading to the modulation of gene expression and subsequent effects on metabolism. Further research is warranted to fully characterize the synthetic routes and to explore the therapeutic potential of this intriguing thyroid hormone analog. This guide provides a foundational understanding for scientists and researchers to build upon in their future investigations of this compound.

References

The Mechanism of Action of 3,5-Diiodothyroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodothyroacetic acid (DIANA) is a thyroid hormone analog characterized by an acetic acid side chain in place of the alanine (B10760859) side chain of the native thyroid hormone, thyroxine. As a member of the thyromimetic class of compounds, DIANA exhibits significant metabolic regulatory effects, including the reduction of plasma cholesterol and the prevention of diet-induced hepatic lipid accumulation. This technical guide provides a comprehensive overview of the current understanding of DIANA's mechanism of action, drawing on direct evidence where available and extrapolating from the well-documented activities of closely related thyroid hormone analogs. This document details its molecular interactions, impact on signaling pathways, and physiological outcomes, supported by quantitative data, experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction

Thyroid hormones are critical regulators of metabolism, growth, and development. The potential therapeutic application of thyroid hormone analogs in metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD) has been a subject of intense research. This compound (DIANA) is one such analog, demonstrating promising metabolic effects. This guide synthesizes the available scientific literature to provide an in-depth understanding of its core mechanism of action.

Molecular Targets and Binding Affinity

The primary molecular targets of thyroid hormones and their analogs are the thyroid hormone receptors (TRs), which are nuclear receptors that function as ligand-activated transcription factors. There are two major isoforms, TRα and TRβ, which are encoded by separate genes and have distinct tissue distribution and physiological roles. While direct binding affinity data for DIANA is limited in the public domain, studies on analogous compounds provide valuable insights. For instance, the closely related 3,5,3'-triiodothyroacetic acid (TRIAC) has been shown to be a potent ligand for thyroid hormone receptors.[1] It is therefore highly probable that DIANA also interacts with TRα and TRβ, modulating the transcription of target genes.

Core Signaling Pathways

The metabolic effects of DIANA are likely mediated through a combination of genomic and non-genomic pathways, similar to other thyroid hormone analogs.

Genomic Pathway via Thyroid Hormone Receptors

Upon entering the cell, DIANA is hypothesized to bind to thyroid hormone receptors (TRα and TRβ) located in the nucleus. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The receptor-ligand complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic pathway is fundamental to the long-term metabolic effects of thyroid hormones and their analogs.

Non-Genomic Pathways

Emerging evidence for other thyroid hormone analogs suggests the existence of rapid, non-genomic actions that are initiated at the plasma membrane or within the cytoplasm. These pathways can influence cellular metabolism independent of gene transcription. For the related compound 3,5-diiodo-L-thyronine (T2), activation of AMP-activated protein kinase (AMPK) has been observed.[2] AMPK is a key energy sensor that, when activated, promotes catabolic processes such as fatty acid oxidation and inhibits anabolic processes like lipogenesis.

Another potential non-genomic target is the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. Studies on T2 have shown that it can downregulate the expression of SREBP-1c, leading to a reduction in the expression of lipogenic genes.[3]

Physiological Effects and Quantitative Data

The primary physiological effects of DIANA observed in preclinical studies are centered on lipid metabolism.

| Parameter | Effect | Species | Dosage | Reference |

| Plasma Cholesterol | Lowering | Rat | Not specified | [4] |

| Hepatic Lipids | Prevention of high-fat diet-induced increase | Rat | Not specified | [4] |

| Hepatic Cholesterol | Prevention of high-fat diet-induced increase | Rat | Not specified | [4] |

| Sterol Excretion | Increased urinary and fecal excretion | Rat | Not specified | [4] |

| LDL Oxidation | Inhibition of copper-induced peroxidation | In vitro | Not specified | [4] |

Experimental Protocols

In Vitro Copper-Induced LDL Oxidation Assay

This protocol is adapted from established methods to assess the antioxidant potential of compounds like DIANA against LDL oxidation.

Methodology:

-

LDL Isolation: Isolate low-density lipoprotein (LDL) from fresh human plasma by ultracentrifugation.

-

Preparation: Dialyze the isolated LDL against phosphate-buffered saline (PBS) to remove EDTA. Determine the protein concentration of the LDL preparation.

-

Incubation: Incubate a standardized amount of LDL with varying concentrations of this compound (dissolved in a suitable solvent) or a vehicle control for a predetermined time at 37°C.

-

Oxidation Induction: Initiate lipid peroxidation by adding a solution of copper (II) sulfate (B86663) (CuSO₄) to a final concentration of 5-10 µM.

-

Monitoring: Immediately monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm using a spectrophotometer with a temperature-controlled cuvette holder at 37°C. Record absorbance readings at regular intervals.

-

Data Analysis: Plot absorbance at 234 nm against time. The time until the rapid increase in absorbance (the lag phase) is a measure of the resistance of LDL to oxidation. The rate of propagation and the maximum amount of dienes formed can also be calculated. An increase in the lag phase in the presence of DIANA indicates an antioxidant effect.[4][5]

In Vivo Assessment of Metabolic Effects in a Rodent Model

This protocol provides a general framework for evaluating the effects of DIANA on lipid metabolism in a diet-induced obesity model.

Methodology:

-

Animal Model: Use male Wistar rats or C57BL/6 mice.

-

Diet: Induce obesity and dyslipidemia by feeding a high-fat diet (HFD; 45-60% kcal from fat) for a period of 8-12 weeks. A control group is fed a standard chow diet.

-

Treatment: Following the diet-induction period, divide the HFD-fed animals into two groups: one receiving daily administration of DIANA (e.g., via oral gavage or intraperitoneal injection) and one receiving the vehicle control. The dose of DIANA should be determined from preliminary dose-ranging studies.

-

Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the treatment period.

-

Sample Collection: At the end of the treatment period, collect blood samples for the analysis of plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and glucose. Euthanize the animals and collect liver and adipose tissue for weight measurement and further analysis.

-

Tissue Analysis:

-

Liver: Measure hepatic lipid content (triglycerides and cholesterol). Perform histological analysis (e.g., H&E and Oil Red O staining) to assess steatosis.

-

Gene Expression: Analyze the expression of key genes involved in lipid metabolism in the liver and adipose tissue using quantitative real-time PCR (qRT-PCR) or RNA sequencing. Target genes could include those involved in fatty acid synthesis (e.g., SREBP-1c, FASN, ACC), fatty acid oxidation (e.g., CPT1a, ACO), and cholesterol metabolism (e.g., LDLR, HMGCR).

-

Conclusion

This compound is a metabolically active thyroid hormone analog with demonstrated cholesterol-lowering and anti-steatotic effects in preclinical models. Its mechanism of action is likely multifaceted, involving both genomic pathways through the activation of thyroid hormone receptors and non-genomic pathways that may include the modulation of key metabolic regulators such as AMPK and SREBP-1c. Further research is warranted to fully elucidate the specific molecular interactions and signaling cascades governed by DIANA, to determine its binding affinities for thyroid hormone receptor isoforms, and to establish a comprehensive dose-response relationship for its various metabolic effects. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for future investigations into this promising therapeutic agent.

References

- 1. Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Both 3,5-Diiodo-L-Thyronine and 3,5,3′-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms in Rats Being Fed a High-Fat Diet [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

A Technical Guide to the Biological Activity of 3,5-Diiodothyroacetic Acid (DIANA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Diiodothyroacetic acid (DIANA), also known as Diac or T2A, is a naturally occurring acetic acid analogue and metabolite of thyroid hormone.[1][2][3] Unlike its parent hormones, thyroxine (T4) and triiodothyronine (T3), DIANA exhibits a unique biological profile characterized by potent metabolic activity with a reduced impact on the classical genomic pathways associated with thyrotoxicity. Its primary actions are centered on the regulation of lipid metabolism and energy expenditure, largely through direct effects on mitochondria.[4][5] This document provides a comprehensive overview of the known biological activities of DIANA, detailing its mechanisms of action, quantitative physiological effects, relevant experimental protocols, and the signaling pathways it modulates. This guide is intended to serve as a technical resource for professionals engaged in metabolic disease research and the development of novel thyromimetic therapeutics.

Mechanisms of Action

DIANA exerts its biological effects through two distinct, yet potentially interconnected, mechanisms: a non-canonical, rapid action on mitochondria and a much weaker canonical, genomic action via nuclear thyroid hormone receptors (TRs).

-

2.1 Non-Canonical Mitochondrial Action (Primary Mechanism): The most significant and rapid effects of DIANA are mediated independently of nuclear TRs.[3][4] Mitochondria are considered the principal target for DIANA's metabolic influence.[4][5] The compound directly interacts with mitochondrial components to rapidly stimulate the respiratory chain, enhance substrate oxidation, and increase energy expenditure.[6][7] This action is responsible for its potent effects on fatty acid metabolism and resting metabolic rate.[3][6] One study suggests that proangiogenic effects are initiated at the cell surface via the integrin αvβ3, which in turn activates the MAPK/ERK signaling cascade.[8]

-

2.2 Canonical Thyroid Hormone Receptor (TR) Agonism (Secondary Mechanism): DIANA can bind to and activate nuclear TRs (specifically TRβ1), which function as ligand-dependent transcription factors that regulate the expression of target genes by binding to thyroid hormone response elements (TREs).[4][6] However, its affinity and transactivation potential are significantly lower than that of T3.[4] This pathway is considered a secondary contributor to its overall biological activity.

Key Biological Activities

Regulation of Lipid and Cholesterol Metabolism

DIANA is a potent regulator of lipid homeostasis, demonstrating significant hypolipidemic and anti-steatotic properties.

-

Cholesterol and Triglyceride Reduction: It effectively lowers serum cholesterol and triglyceride concentrations.[1][3]

-

Hepatic Fat Reduction: In animal models of diet-induced obesity, DIANA prevents and reverses the accumulation of lipids and cholesterol in the liver.[2][3] This anti-steatotic effect is achieved by increasing the rate of hepatic fatty acid oxidation.[3][7][9]

-

Adipose Tissue Lipolysis: DIANA stimulates lipolysis in visceral adipose tissue, contributing to the reduction of fat mass.[10]

-

Antioxidant Effect: At a cellular level, DIANA has been shown to inhibit the copper-induced lipid peroxidation of low-density lipoproteins (LDL), suggesting a protective antioxidant role.[2]

Enhancement of Energy Expenditure

A hallmark of DIANA's activity is its ability to stimulate metabolic rate.

-

Increased Resting Metabolic Rate (RMR): Administration of DIANA leads to a rapid increase in RMR and overall energy expenditure.[3][11][12] This effect has been observed to be more rapid than that induced by an equivalent dose of T3.[6]

-

Mitochondrial Uncoupling: The increase in energy expenditure is partly attributed to an increase in mitochondrial uncoupling, a process that dissipates the proton gradient in mitochondria to produce heat instead of ATP, effectively "burning" excess fat.[3][9]

Modulation of Mitochondrial Function

DIANA directly targets mitochondria to enhance their bioenergetic capacity.

-

Stimulation of Respiration: It rapidly increases both state 3 (ADP-stimulated) and state 4 (resting) mitochondrial respiration rates.[7]

-

Increased Enzyme Activity: DIANA enhances the activity of key mitochondrial enzymes, including components of the respiratory chain (e.g., Complex II and V) and carnitine palmitoyltransferase-I (CPT-I), the rate-limiting enzyme for fatty acid import into mitochondria.[7]

-

Mitochondrial Quality Control: The compound has been shown to influence mitochondrial biogenesis and dynamics and can ameliorate mitochondrial DNA damage, thereby playing a role in mitochondrial quality control.[13][14]

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to DIANA's biological activity from published literature.

Table 1: Receptor Binding and Transcriptional Activation

| Parameter | Receptor/Assay | Value (DIANA/3,5-T2) | Value (T3 Control) | Reference |

|---|---|---|---|---|

| Binding Affinity | Human TRβ1 | 40-fold lower than T3 | - | [4] |

| EC50 (Transactivation) | Luciferase Reporter Assay | 4.0 x 10⁻⁷ M | 9.0 x 10⁻¹² M | [4] |

| Mitochondrial Binding | Apparent Association Constant | 0.5 ± 0.04 × 10⁸ M⁻¹ | - | [3] |

| | Binding Capacity | 0.4 ± 0.04 pmol/mg protein | - |[3] |

Table 2: In Vitro and In Vivo Experimental Dosages

| Model System | Dosage/Concentration | Observed Effect | Reference |

|---|---|---|---|

| In Vitro | |||

| Human LDL | 1 µM | Inhibition of copper-induced lipid peroxidation | [2] |

| Primary Rat Hepatocytes | 10⁻⁷ M - 10⁻⁵ M (24h) | Reduction in lipid droplet number and size | [3][9] |

| In Vivo (Rats) | |||

| High-Fat Diet | 5 mg/100 g diet | Increased sterol excretion; prevention of liver lipid accumulation | [2] |

| High-Fat Diet | 25 µ g/100 g BW (4 weeks) | Prevention of fatty liver and body weight gain | [3][9] |

| Hypothyroid Model | 25 µ g/100 g BW (single dose) | Rapid increase in resting metabolic rate | [3] |

| Hypothyroid Model | 150 µ g/100 g BW (single dose) | Stimulation of hepatic fatty acid oxidation | [4] |

| Hypothyroid Model | 25 µ g/100 g BW (1 week, IP) | Modulation of mitochondrial quality control |[13] |

Signaling Pathways & Visualizations

DIANA's biological effects are mediated through several signaling pathways, which are visualized below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Metabolic effects of 3,5-Diiodo-L-Thyronine [agris.fao.org]

- 6. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Diiodo-L-thyronine administration to hypothyroid rats rapidly enhances fatty acid oxidation rate and bioenergetic parameters in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proangiogenesis action of the thyroid hormone analog 3,5-diiodothyropropionic acid (DITPA) is initiated at the cell surface and is integrin mediated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,5-Diiodo-L-Thyronine Exerts Metabolically Favorable Effects on Visceral Adipose Tissue of Rats Receiving a High-Fat Diet [mdpi.com]

- 11. Demonstration of in vivo metabolic effects of 3,5-di-iodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,5-diiodo-L-thyronine: A Possible Pharmacological Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. endocrine-abstracts.org [endocrine-abstracts.org]

- 14. Frontiers | Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats [frontiersin.org]

cellular targets of 3,5-Diiodothyroacetic acid

An In-depth Technical Guide on the Cellular Targets of 3,5-Diiodothyroacetic Acid (DIAC)

Introduction

This compound (DIAC), a naturally occurring metabolite of thyroid hormone, is an analog of thyroxine.[1][2] It has garnered significant interest within the research and drug development communities for its distinct metabolic activities. DIAC is recognized for its ability to lower blood cholesterol concentrations and has been investigated for its potential therapeutic applications in conditions such as hypothyroidism and metabolic disorders.[1] This technical guide provides a comprehensive overview of the primary cellular targets of DIAC, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support researchers, scientists, and professionals in the field of drug development.

Core Cellular Targets of DIAC

DIAC exerts its biological effects through interactions with several key cellular components. The primary targets identified include nuclear thyroid hormone receptors (TRs), with a notable selectivity for the beta isoform (TRβ), mitochondria, and the cell surface integrin αvβ3. These interactions trigger a cascade of downstream signaling events that modulate gene expression, cellular metabolism, and other physiological processes.

Thyroid Hormone Receptors (TRs)

The most well-characterized targets of DIAC are the thyroid hormone receptors, TRα and TRβ, which are ligand-activated transcription factors.[3][4] DIAC functions as a TR agonist, though its binding affinity and selectivity for the TR isoforms differ from the primary thyroid hormone, T3.

Data Presentation: DIAC Interaction with Thyroid Hormone Receptors

| Parameter | Receptor Isoform | Value | Significance |

| Binding Affinity (IC50 Ratio T3/DIAC) | TRα | 0.97 ± 0.09 | Indicates similar binding affinity to T3 for the α isoform.[5] |

| TRβ | 2.94 ± 0.52 | Demonstrates a nearly 3-fold higher affinity of DIAC for the β isoform compared to T3.[5] | |

| Transactivation (EC50) | TRβ1 | 4 x 10⁻⁷ M | Effective concentration for in vitro transactivation, though significantly higher than T3 (9 x 10⁻¹² M).[6] |

Signaling Pathway

Upon binding to TRs, DIAC induces conformational changes in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. This receptor-coactivator complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes. This genomic pathway is central to many of the physiological effects of thyroid hormones and their analogs.

Mitochondria

DIAC has been shown to exert rapid, non-genomic effects by directly targeting mitochondria. These actions are independent of nuclear TRs and contribute significantly to the metabolic effects of DIAC, such as the stimulation of cellular respiration and fatty acid oxidation.[7]

Data Presentation: Effects of DIAC on Mitochondrial Function

| Experimental Model | DIAC Concentration | Observed Effect | Reference |

| H9c2 Cardiomyoblasts | 0.1 - 1.0 µM | Increased glucose consumption by 24-35%. | [8] |

| H9c2 Cardiomyoblasts | 0.5 - 10 µM | Significant decrease in MTT staining, indicating metabolic changes. | [8] |

| Rat Liver Mitochondria | Not specified | Rapidly stimulates mitochondrial activity and uncoupling. | [9] |

Signaling and Functional Effects

DIAC's interaction with mitochondria leads to several key outcomes:

-

Increased Respiration: DIAC can rapidly increase mitochondrial oxygen consumption.[10]

-

Mitochondrial Uncoupling: It can promote a process where the energy from the electron transport chain is dissipated as heat rather than being used for ATP synthesis.

-

Modulation of Mitochondrial Proteins: DIAC can influence the expression and activity of key mitochondrial proteins involved in energy metabolism.

Integrin αvβ3

DIAC, similar to other thyroid hormone derivatives, can interact with a cell surface receptor, the integrin αvβ3. This interaction initiates rapid, non-genomic signaling cascades within the cytoplasm, influencing processes such as cell proliferation and angiogenesis.[11][12][13] The deaminated analogue of thyroid hormone, tetrac, is known to block this pathway.[14]

Signaling Pathway

The binding of DIAC to the RGD binding site of integrin αvβ3 can trigger the activation of focal adhesion kinase (FAK) and the subsequent phosphorylation of the mitogen-activated protein kinase (MAPK/ERK) cascade. This pathway is a critical regulator of cell growth, differentiation, and survival.[11][15]

Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize the cellular targets of DIAC.

Competitive Thyroid Hormone Receptor Filter Binding Assay

This assay determines the binding affinity of a test compound (DIAC) to thyroid hormone receptors by measuring its ability to compete with a radiolabeled ligand.[16][17]

Methodology Workflow

Detailed Steps:

-

Preparation: Prepare serial dilutions of the unlabeled test compound (DIAC) and a known ligand (e.g., T3) in an appropriate assay buffer.

-

Binding Reaction: In microplate wells, combine the thyroid hormone receptor preparation, a fixed concentration of radiolabeled T3 (e.g., [¹²⁵I]T₃), and the various dilutions of DIAC or unlabeled T3.[16]

-

Controls: Include wells for total binding (radiolabeled T3 + receptor, no competitor) and non-specific binding (radiolabeled T3 + receptor + a high concentration of unlabeled T3).[16]

-

Incubation: Incubate the plate at an optimal temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding reaction to reach equilibrium (typically 2-18 hours).[16]

-

Separation: Rapidly separate the bound from the free radioligand by filtering the contents of each well through a filter membrane (e.g., nitrocellulose) that retains the receptor-ligand complexes.[17]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on each filter using a gamma or scintillation counter.

-

Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of DIAC that inhibits 50% of the specific binding of the radiolabeled T3).

Thyroid Hormone Receptor Transactivation Assay

This cell-based assay measures the ability of DIAC to activate gene expression through a thyroid hormone receptor.[18]

Methodology:

-

Cell Culture: Use a mammalian cell line (e.g., HeLa or HepG2) that has been engineered to express a specific human thyroid hormone receptor isoform (TRα or TRβ).[5][18]

-

Transfection: Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple thyroid hormone response elements (TREs).

-

Treatment: Expose the transfected cells to various concentrations of DIAC, T3 (positive control), or vehicle (negative control) for 18-24 hours.

-

Lysis and Measurement: Lyse the cells and measure the activity of the luciferase enzyme using a luminometer. Luciferase activity is proportional to the level of TRE-driven gene transcription.

-

Analysis: Plot the luciferase activity against the logarithm of the DIAC concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Assessment of Mitochondrial Respiration

This protocol measures the effect of DIAC on cellular oxygen consumption, a key indicator of mitochondrial activity.[10][19]

Methodology:

-

Cell Seeding: Seed intact cells (e.g., H9c2) into a specialized microplate for measuring cellular respiration (e.g., a Seahorse XF plate).

-

DIAC Treatment: Treat the cells with the desired concentration of DIAC or vehicle control and incubate for the specified duration.

-

Respirometry: Use a cellular respiration analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) in real-time. The instrument sequentially injects compounds that modulate the electron transport chain (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Normalization: After the assay, normalize the OCR data to the number of cells or total protein content in each well.

-

Analysis: Compare the different respiratory parameters between DIAC-treated and control cells to quantify the effect on mitochondrial function.

Conclusion

This compound is a pleiotropic molecule that interacts with multiple cellular targets to exert its biological effects. Its preferential binding to the thyroid hormone receptor β isoform underpins its potential as a selective thyromimetic. Furthermore, its ability to directly modulate mitochondrial bioenergetics and activate rapid, non-genomic signaling through integrin αvβ3 highlights the complexity of its mechanism of action. A thorough understanding of these interactions, supported by robust quantitative data and detailed experimental protocols, is essential for the continued investigation and potential therapeutic development of DIAC and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. High affinity and specificity of dimeric binding of thyroid hormone receptors to DNA and their ligand-dependent dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding characteristics of the thyroid hormone receptor homo- and heterodimers to consensus AGGTCA repeat motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gaining ligand selectivity in thyroid hormone receptors via entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integrin αVβ3 Signaling in the Progression of Osteoarthritis Induced by Excessive Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alphavbeta3 integrin and angiogenesis: a moody integrin in a changing environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 3,5,3'-triiodothyronine (T3) stimulates cell proliferation through the activation of the PI3K/Akt pathway and reactive oxygen species (ROS) production in chick embryo hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Concept Life Sciences [conceptlifesciences.com]

- 19. Methods to Study Mitochondria: Techniques Used to Study the Effects of Age-Related Diseases Including Alzheimer's - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3,5-Diiodothyroacetic Acid and its Analogs as Thyroid Hormone Mimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function. Analogs of these hormones, such as 3,5-diiodothyroacetic acid (DIAC) and the more extensively studied 3,5-diiodo-L-thyronine (T2), are of significant interest for their potential to selectively modulate these pathways, offering therapeutic opportunities while potentially minimizing the side effects associated with traditional thyroid hormone replacement therapy. This guide provides a comprehensive overview of the core scientific and technical aspects of these compounds, with a focus on their mechanisms of action, physiological effects, and the experimental methodologies used to elucidate their properties.

Core Concepts: Mechanism of Action

This compound and its analogs exert their effects through both genomic and non-genomic pathways. While they are structurally similar to the active thyroid hormone T3, their binding affinities for thyroid hormone receptors (TRs) and subsequent downstream effects can differ significantly.

Genomic Actions: These actions are mediated by the binding of the analog to nuclear thyroid hormone receptors (TRα and TRβ), which then act as ligand-inducible transcription factors to regulate the expression of target genes.[1][2] The differential affinity for TR isoforms is a key area of research, as it may allow for the development of tissue-selective thyromimetics. For instance, some analogs show a preference for TRβ, which is predominantly expressed in the liver, over TRα, which is more abundant in the heart and bone.[3]

Non-Genomic Actions: These effects are initiated at the plasma membrane or within the cytoplasm and mitochondria, and they occur more rapidly than genomic actions.[1] A primary target for the non-genomic actions of compounds like 3,5-T2 is the mitochondria, where they can directly modulate energy metabolism.[1]

Key Physiological Effects

The physiological effects of this compound and its analogs are broad, impacting metabolism, the cardiovascular system, and hepatic function.

Metabolic Effects

A significant body of research has focused on the metabolic effects of these compounds, particularly their ability to increase energy expenditure and reduce lipid accumulation.[4][5]

-

Increased Metabolic Rate: Analogs like 3,5-T2 have been shown to rapidly increase the resting metabolic rate.[5] This effect is, at least in part, mediated by direct actions on mitochondria, leading to increased fatty acid oxidation and thermogenesis.[6][7]

-

Lipid Metabolism: These compounds have demonstrated potent hypolipidemic effects.[5] They can prevent high-fat diet-induced increases in liver lipid and cholesterol levels and reduce serum triglycerides.[5][8] In animal models of non-alcoholic fatty liver disease (NAFLD), 3,5-T2 has been shown to reverse hepatic steatosis.[7]

Cardiovascular Effects

The cardiovascular effects of thyroid hormone analogs are of particular interest for potential therapeutic applications in conditions like heart failure.

-

Inotropic and Chronotropic Effects: Some analogs, such as 3,5-diiodothyropropionic acid (DITPA), have been shown to have positive inotropic effects (increasing the force of heart contractions) with less of a chronotropic effect (increase in heart rate) compared to T3.[9] This selective action could be beneficial in treating heart failure by improving cardiac performance without significantly increasing myocardial oxygen demand.[9]

-

Hemodynamic Improvements: In clinical studies, DITPA has been shown to increase the cardiac index and decrease systemic vascular resistance in patients with heart failure.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound and its analogs.

Table 1: Pharmacokinetic Parameters of 3,5,3'-triiodothyroacetic acid (Triac) [12]

| Parameter | Value |

| Half-life | 6 h 22 min ± 29 min |

| Volume of distribution | 114 ± 9 L/70 kg |

| Plasma clearance rate | 298 ± 14 L/(70 kg·day) |

| Absorption | 67 ± 6% |

| Time to peak concentration | 40 min |

Table 2: Effects of 3,5-T2 on Hepatic Mitochondrial Respiration in Hypothyroid Rats [13]

| Parameter | Hypothyroid | Hypothyroid + 3,5-T2 | Hypothyroid + T3 |

| Complex I-linked respiration | - | Restored to euthyroid levels | +145% vs. Hypo |

| Complex II-linked respiration | - | Restored to euthyroid levels | +66% vs. Hypo |

| G3PDH-linked respiration | - | +165% vs. Hypo | ~6-fold increase vs. Hypo |

| Proton Leak | - | No significant change | +450% vs. Hypo |

Table 3: Clinical Trial Data for 3,5-diiodothyropropionic acid (DITPA) in Heart Failure [10][11]

| Parameter | Change with DITPA | p-value |

| Cardiac Index | Increased | p = 0.04 |

| Systemic Vascular Resistance Index | Decreased | p = 0.02 |

| Total Serum Cholesterol | Decreased | p = 0.013 |

| Serum Triglycerides | Decreased | p = 0.005 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its analogs.

Caption: Genomic signaling pathway of this compound.

Caption: Non-genomic mitochondrial signaling of 3,5-diiodo-L-thyronine.

Caption: General experimental workflow for in vivo studies of thyroid hormone analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments.

Induction of Hypothyroidism in Rodent Models

Objective: To create a hypothyroid state in laboratory animals to study the effects of thyroid hormone analogs.

Materials:

-

Propylthiouracil (PTU)

-

Iopanoic acid (IOP)

-

Drinking water

-

Animal balance

-

Gavage needles (for oral administration if not in drinking water)

Protocol:

-

Prepare a solution of PTU in the drinking water at a concentration of 0.1% (w/v).

-

Prepare a solution of IOP for intraperitoneal injection or oral gavage. A typical dose is 10 mg/100 g body weight.

-

House the animals (e.g., Wistar rats) in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and the PTU-containing water.

-

Administer IOP daily via the chosen route.

-

Continue the treatment for a period sufficient to induce a hypothyroid state, typically 2-4 weeks.

-

Confirm the hypothyroid state by measuring serum levels of T3, T4, and TSH. T3 and T4 levels should be significantly decreased, while TSH levels should be elevated.[14]

Measurement of Mitochondrial Respiration

Objective: To assess the effect of a thyroid hormone analog on mitochondrial oxygen consumption.

Materials:

-

Isolated mitochondria from the tissue of interest (e.g., liver, skeletal muscle)

-

Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and fatty acid-free BSA)

-

Respiratory substrates (e.g., pyruvate (B1213749), malate (B86768), succinate (B1194679), palmitoyl-carnitine)

-

ADP

-

Oligomycin (B223565) (ATP synthase inhibitor)

-

FCCP (uncoupler)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Protocol:

-

Isolate mitochondria from fresh tissue using differential centrifugation.

-

Determine the protein concentration of the mitochondrial suspension using a standard assay (e.g., Bradford assay).

-

Calibrate the respirometer with the respiration buffer at the desired temperature (e.g., 37°C).

-

Add a known amount of isolated mitochondria to the respirometer chamber.

-

Sequentially add respiratory substrates to measure oxygen consumption linked to different parts of the electron transport chain (e.g., pyruvate and malate for Complex I, succinate for Complex II).

-

Add ADP to measure state 3 respiration (phosphorylating state).

-

Add oligomycin to measure state 4 respiration (non-phosphorylating state or leak respiration).

-

Add FCCP in stepwise titrations to determine the maximal uncoupled respiration rate.

-

Analyze the data to determine parameters such as the respiratory control ratio (RCR) and P/O ratio (ATP produced per oxygen atom consumed).

Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To quantify the changes in the expression of specific genes in response to treatment with a thyroid hormone analog.

Materials:

-

Tissue samples from control and treated animals

-

RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

Primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Protocol:

-

Homogenize the tissue samples and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer or a bioanalyzer.

-

Synthesize complementary DNA (cDNA) from the RNA templates using reverse transcriptase.

-

Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template.

-

Run the qPCR reaction in a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).

-

Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with the potential for selective thyromimetic activity. Their ability to favorably modulate metabolism and cardiovascular function has been demonstrated in numerous preclinical and some clinical studies. Future research should focus on further elucidating the molecular mechanisms underlying their tissue-selective effects, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting well-designed clinical trials to establish their safety and efficacy in relevant patient populations. The development of these analogs could lead to novel therapeutic strategies for a range of conditions, including metabolic disorders, heart failure, and non-alcoholic fatty liver disease.

References

- 1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of hepatic deiodinases in thyroid hormone homeostasis and liver metabolism, inflammation, and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]

- 6. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,5-diiodo-l-thyronine, by modulating mitochondrial functions, reverses hepatic fat accumulation in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical and experimental studies on the use of 3,5-diiodothyropropionic acid, a thyroid hormone analogue, in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of 3,5,3'-triiodothyroacetic acid and its effects on serum TSH levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential Effects of 3,5-Diiodo-L-Thyronine and 3,5,3'-Triiodo-L-Thyronine On Mitochondrial Respiratory Pathways in Liver from Hypothyroid Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]

The Dawn of Precision Thyroid Hormone Action: A Technical Guide to Thyromimetic Compounds

A comprehensive overview of the discovery, history, and mechanistic underpinnings of thyromimetic compounds, tailored for researchers, scientists, and drug development professionals.

Introduction

The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, development, and cardiovascular function. Their profound physiological effects are mediated by nuclear thyroid hormone receptors (TRs), primarily the TRα and TRβ isoforms, which are differentially expressed in various tissues. While thyroid hormone replacement therapy is well-established for hypothyroidism, the therapeutic potential of thyroid hormone action in metabolic diseases such as dyslipidemia and non-alcoholic steatohepatitis (NASH) has been hampered by the adverse effects associated with non-selective TR activation, particularly cardiotoxicity mediated by TRα. This has driven the development of thyromimetic compounds—synthetic analogs designed to selectively target TRβ and/or specific tissues, thereby harnessing the beneficial metabolic effects of thyroid hormone while minimizing deleterious side effects. This technical guide provides an in-depth exploration of the discovery and history of these selective thyromimetics, detailing the experimental methodologies used in their evaluation and presenting key quantitative data for prominent compounds.

A Journey Through Time: The History and Discovery of Thyromimetics

The quest for thyroid hormone analogs dates back to the mid-20th century, shortly after the structures of T4 and T3 were elucidated. Early research focused on understanding the structure-activity relationships of thyroid hormones. A significant breakthrough in the pursuit of selective thyromimetics came with the discovery of the two major thyroid hormone receptor isoforms, TRα and TRβ, in 1986.[1] This discovery laid the groundwork for designing compounds with isoform-selective binding and activation.

Timeline of Key Developments:

-

1914: Edward C. Kendall isolates a crystalline substance from thyroid extracts, which he names "thyroxin".[1]

-

1926-1927: Charles Harington and George Barger determine the chemical structure of and successfully synthesize thyroxine (T4).[1]

-

1952: The more potent thyroid hormone, triiodothyronine (T3), is discovered.

-

1986: The genes for the two principal thyroid hormone receptors, TRα and TRβ, are cloned, revealing the potential for isoform-specific drug targeting.[1]

-

Late 1990s - Early 2000s: The first generation of TRβ-selective thyromimetics emerges, including GC-1 (Sobetirome), developed by the laboratory of Thomas Scanlan. GC-1 was designed with key structural modifications to enhance TRβ selectivity.

-

2000s: Further development leads to compounds like KB2115 (Eprotirome) by Karo Bio, which also aimed for liver-selective action to treat dyslipidemia.

-

2010s-Present: A new wave of highly selective and liver-targeted thyromimetics enters clinical development, including MGL-3196 (Resmetirom) by Madrigal Pharmaceuticals and VK2809 by Viking Therapeutics, primarily for the treatment of NASH and dyslipidemia.

-

2024: Resmetirom (Rezdiffra) receives FDA approval for the treatment of noncirrhotic NASH with moderate to advanced liver fibrosis, marking a major milestone for thyromimetic therapeutics.

Core Principles of Thyromimetic Action: Signaling Pathways

Thyromimetic compounds exert their effects by modulating the activity of thyroid hormone receptors. This occurs through two primary signaling pathways: the canonical (genomic) and non-canonical (non-genomic) pathways.

Canonical (Genomic) Signaling Pathway

The canonical pathway involves the direct regulation of gene expression. In the absence of a ligand, TRs, typically as a heterodimer with the retinoid X receptor (RXR), bind to thyroid hormone response elements (TREs) on the DNA and recruit corepressor proteins, leading to the repression of gene transcription. The binding of a thyromimetic agonist induces a conformational change in the TR, causing the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes involved in metabolic processes such as lipid metabolism and energy expenditure.

Non-Canonical (Non-Genomic) Signaling Pathway

The non-canonical pathway involves rapid, transcription-independent actions that are initiated at the cell membrane or in the cytoplasm.[1] These effects are mediated by a subpopulation of TRs located outside the nucleus. Upon ligand binding, these receptors can activate various intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[2] These pathways can, in turn, influence a variety of cellular processes, including ion transport, cellular proliferation, and apoptosis, and can also indirectly affect gene expression.

Quantitative Data Summary of Key Thyromimetic Compounds

The development of effective thyromimetics hinges on achieving high selectivity for TRβ over TRα to maximize metabolic benefits while minimizing cardiovascular side effects. The following tables summarize key quantitative data for prominent thyromimetic compounds.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

| Compound | Common Name | Target | Kd (pM) | EC50 (µM) | TRβ Selectivity (Binding) | TRβ Selectivity (Functional) |

| T3 | Triiodothyronine | TRα/TRβ | ~200 (TRα)~200 (TRβ) | ~0.015 (TRβ) | ~1x | ~1x |

| GC-1 | Sobetirome | TRβ > TRα | 440 (TRα)67 (TRβ)[3] | 0.16 (TRβ-1) | ~6.5x | ~10x |

| KB2115 | Eprotirome | TRβ > TRα | - | - | Modest | - |

| MGL-3196 | Resmetirom | TRβ >> TRα | - | 0.21 (TRβ)3.74 (TRα)[4] | - | ~28x[5] |

| VK2809A | (Active Metabolite) | TRβ > TRα | - | - | Minimal (~2.1x) | - |

Note: Data are compiled from various sources and experimental conditions may differ. Kd (dissociation constant) is a measure of binding affinity (lower value indicates higher affinity). EC50 (half maximal effective concentration) is a measure of functional potency (lower value indicates higher potency). Selectivity is expressed as a ratio of TRα/TRβ activity.

Table 2: Preclinical Pharmacokinetic Parameters in Rodents

| Compound | Species | Dose & Route | Cmax | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |

| Sobetirome (GC-1) | Rat | 1 mg/kg, p.o. | - | ~2 | ~4-6 | ~10 |

| Resmetirom (MGL-3196) | Rat | - | - | ~4[6] | 4.5[7] | - |

Note: Pharmacokinetic parameters can vary significantly based on species, dose, and formulation. Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2 (half-life).

Table 3: Clinical Efficacy in Humans (Selected Data)

| Compound | Indication | Dose | Treatment Duration | Key Efficacy Endpoint | % Change vs. Placebo |

| Eprotirome | Familial Hypercholesterolemia | 100 µ g/day | 6 weeks | LDL-C Reduction | -22%[8] |

| Resmetirom | NASH | 80-100 mg/day | 52 weeks | NASH Resolution | +21-26% |

| LDL-C Reduction | -13.6% to -16.3%[9] | ||||

| Triglyceride Reduction | -20.4% to -22.8% |

Detailed Experimental Protocols

The evaluation of thyromimetic compounds relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for TRα and TRβ.

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]T3) for binding to the thyroid hormone receptor.

Materials:

-

Purified recombinant human TRα and TRβ ligand-binding domains (LBDs).

-

[125I]T3 of high specific activity.

-

Assay buffer (e.g., phosphate (B84403) buffer with BSA).

-

Test compounds at various concentrations.

-

Unlabeled T3 for determining non-specific binding.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the TR LBD, a fixed concentration of [125I]T3 (typically at or below its Kd), and varying concentrations of the test compound in the assay buffer.

-

Controls:

-

Total Binding: Wells containing TR LBD and [125I]T3 only.

-

Non-specific Binding: Wells containing TR LBD, [125I]T3, and a saturating concentration of unlabeled T3.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 2-18 hours).[10]

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[10]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [125I]T3 binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

TR-FRET Coactivator Recruitment Assay

This assay measures the ability of a compound to promote the interaction between a TR and a coactivator peptide, providing a measure of its functional agonist activity.

Objective: To quantify the ligand-dependent recruitment of a coactivator peptide to the TR LBD using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

-

GST-tagged TRα or TRβ LBD.

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).

-

Fluorescein-labeled coactivator peptide (e.g., from SRC/p160 family) (acceptor fluorophore).

-

Test compounds at various concentrations.

-

Assay buffer.

-

TR-FRET compatible plate reader.

Procedure:

-

Reagent Preparation: Prepare solutions of the test compound, TR LBD, and a pre-mixed solution of the Tb-labeled antibody and fluorescein-labeled coactivator peptide.

-

Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

-

Reagent Addition: Add the GST-tagged TR LBD to the wells and incubate briefly.

-

FRET Reagent Addition: Add the pre-mixed antibody/peptide solution to all wells.

-

Incubation: Incubate the plate at room temperature for 1-4 hours to allow the binding and recruitment to occur.[11]

-

Measurement: Read the plate on a TR-FRET plate reader, exciting the terbium donor at ~340 nm and measuring the emission at both the terbium wavelength (~495 nm) and the fluorescein (B123965) wavelength (~520 nm).[12]

-

Data Analysis:

-

Calculate the TR-FRET ratio (e.g., 520 nm emission / 495 nm emission).

-

Plot the TR-FRET ratio against the log concentration of the test compound.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression.

-

In Vivo Model: Diet-Induced Dyslipidemia in Mice

This model is used to evaluate the efficacy of thyromimetic compounds in a physiologically relevant context of metabolic disease.

Objective: To assess the ability of a test compound to improve the lipid profile in mice with diet-induced dyslipidemia.

Animal Model:

-

Male C57BL/6J or LDLR-/- mice are commonly used.

-

Mice are fed a high-fat, high-cholesterol "Western-type" diet for several weeks to induce obesity, hypercholesterolemia, and/or steatohepatitis.[13]

Procedure:

-

Induction of Dyslipidemia: House mice on the Western-type diet for a specified period (e.g., 12-16 weeks).

-

Grouping and Treatment: Randomize the dyslipidemic mice into treatment groups (vehicle control and different doses of the test compound).

-

Drug Administration: Administer the test compound daily via oral gavage or other appropriate route for a defined treatment period (e.g., 2-4 weeks).

-

Monitoring: Monitor body weight and food intake throughout the study.

-

Sample Collection: At the end of the treatment period, collect blood samples for lipid analysis and harvest tissues (e.g., liver, heart) for further analysis.

-

Biochemical Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

-

Histological and Molecular Analysis:

-

Perform histological analysis of the liver to assess steatosis, inflammation, and fibrosis.

-

Conduct gene expression analysis (e.g., qPCR) on liver tissue to examine the regulation of genes involved in lipid metabolism.

-

-

Data Analysis: Compare the lipid parameters and other endpoints between the treatment groups and the vehicle control group using appropriate statistical tests.

Conclusion

The journey of thyromimetic compounds from the initial understanding of thyroid hormone action to the recent approval of a TRβ-selective agonist for NASH represents a remarkable success in targeted drug design. By leveraging a deep understanding of thyroid hormone receptor biology and employing a sophisticated array of in vitro and in vivo experimental models, researchers have been able to develop compounds that uncouple the beneficial metabolic effects of thyroid hormone from its undesirable side effects. The continued exploration of this class of molecules holds significant promise for the treatment of a range of metabolic and potentially other diseases. This guide provides a foundational technical overview to aid researchers and drug development professionals in this exciting and evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Cell-Specific Transport and Thyroid Hormone Receptor Isoform Selectivity Account for Hepatocyte-Targeted Thyromimetic Action of MGL-3196 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. Resmetirom | C17H12Cl2N6O4 | CID 15981237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Diet-induced dyslipidemia induces metabolic and migratory adaptations in regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Landscape of 3,5-Diiodothyroacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodothyroacetic acid (DIANA or T₂A), a derivative of the thyroid hormone thyroxine, is a molecule of significant interest in biomedical research. As a thyromimetic compound, it selectively interacts with thyroid hormone receptors, exhibiting a unique pharmacological profile that distinguishes it from endogenous thyroid hormones. This technical guide provides a comprehensive overview of the core chemical properties of DIANA, detailing its physicochemical characteristics, structural features, and biological interactions. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics targeting the thyroid hormone signaling axis.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| IUPAC Name | 4-(4-hydroxyphenoxy)-3,5-diiodobenzeneacetic acid | [1] |

| Synonyms | DIANA, T₂A, Diac, NSC 90463 | |

| CAS Number | 1155-40-4 | [1] |

| Molecular Formula | C₁₄H₁₀I₂O₄ | [1] |

| Molecular Weight | 496.04 g/mol | [1] |

| Appearance | Crystalline solid | |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.33 mg/mL | |

| Estimated pKa | The pKa of the carboxylic acid is estimated to be around 4, similar to other phenylacetic acids. The pKa of the phenolic hydroxyl group is estimated to be around 8-9, influenced by the ortho-iodine substituents. | |

| UV max (λmax) | 229, 289 nm |

Structural Characteristics

The acetic acid metabolites of thyroid hormones, including DIANA, consistently adopt a skewed conformation , where the dihedral angle between the two phenyl rings is approximately +/- 90°. This is in contrast to the parent hormones which favor a twist-skewed conformation. This conformational preference is a result of long-range conformational transmission and is believed to influence binding to plasma proteins and nuclear receptors.

Signaling Pathways and Mechanism of Action

As a thyroid hormone analog, this compound is known to interact with thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily. The binding of DIANA to TRs can initiate a cascade of genomic events, modulating the transcription of target genes. However, like other thyroid hormone derivatives, DIANA may also elicit non-genomic effects.

Genomic Signaling Pathway

The canonical signaling pathway for thyroid hormones, which DIANA is expected to follow, involves the following key steps:

Non-Genomic Signaling Pathway

Emerging evidence suggests that thyroid hormone metabolites can also act through non-genomic pathways, often initiated at the plasma membrane or within the mitochondria. These actions are typically more rapid than genomic effects.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of DIANA can be determined using potentiometric titration, a standard method for ionizable compounds.

Methodology:

-

Sample Preparation: A precise weight of this compound is dissolved in a suitable co-solvent (e.g., DMSO or ethanol) due to its limited aqueous solubility, and then diluted with deionized water to a known concentration.

-

Titration: The solution is placed in a thermostated vessel at a constant temperature (e.g., 25 °C) and is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point. For a compound with multiple ionizable groups, multiple inflection points will be observed.

Synthesis of 4-(4-hydroxyphenoxy)-3,5-diiodobenzeneacetic acid

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of diaryl ethers, such as the Ullmann condensation.

Methodology:

-

Starting Materials: 3,5-Diiodophenylacetic acid and p-hydroquinone.

-

Reaction: The 3,5-diiodophenylacetic acid is reacted with an excess of p-hydroquinone in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).

-

Reaction Conditions: The reaction mixture is heated at an elevated temperature (e.g., 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 4-(4-hydroxyphenoxy)-3,5-diiodobenzeneacetic acid.

In Vitro LDL Oxidation Inhibition Assay

The antioxidant potential of DIANA can be assessed by its ability to inhibit the copper-induced oxidation of low-density lipoprotein (LDL) in vitro.

Methodology:

-

LDL Isolation: Human LDL is isolated from fresh plasma by ultracentrifugation.

-

Incubation: The isolated LDL is incubated in the presence and absence of varying concentrations of this compound.

-

Oxidation Induction: Oxidation is initiated by the addition of a copper(II) sulfate (B86663) (CuSO₄) solution.

-

Monitoring Oxidation: The progression of LDL oxidation is monitored by measuring the formation of conjugated dienes, which absorb light at 234 nm. The absorbance is measured spectrophotometrically over time.

-

Data Analysis: The lag phase of oxidation is determined for each concentration of DIANA. An increase in the lag phase indicates an inhibitory effect on LDL oxidation.

Competitive Binding Assay for Thyroid Hormone Receptors

To determine the binding affinity of DIANA for thyroid hormone receptors, a competitive binding assay is employed.

Methodology:

-

Receptor Preparation: Thyroid hormone receptors (TRα or TRβ) are obtained from recombinant sources or isolated from tissues.

-

Radioligand: A radiolabeled thyroid hormone, typically [¹²⁵I]-T₃, is used as the tracer.

-

Competition: A constant amount of the receptor and radioligand are incubated with increasing concentrations of unlabeled this compound.

-

Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a gamma counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of DIANA. The IC₅₀ value (the concentration of DIANA that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[2]

Conclusion

This compound is a multifaceted molecule with distinct chemical properties that underpin its biological activity as a thyromimetic agent. This guide has provided a detailed overview of its physicochemical characteristics, structural features, and its engagement with key signaling pathways. The experimental protocols outlined offer a practical framework for the further investigation of this promising compound. A thorough understanding of the chemical nature of DIANA is paramount for the rational design and development of novel therapeutic strategies targeting thyroid hormone-related pathologies.

References